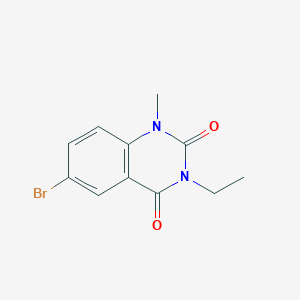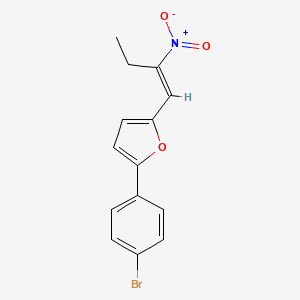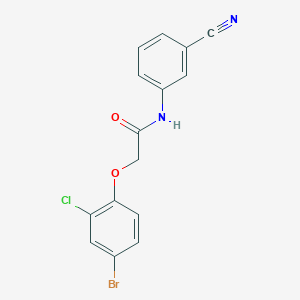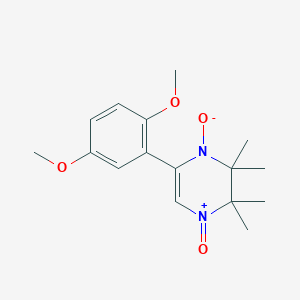
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione
Overview
Description
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione, also known as BQ-123, is a peptide antagonist of the endothelin receptor. It has been widely studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and pulmonary fibrosis.
Mechanism of Action
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione acts as a selective antagonist of the endothelin receptor type A (ETA). Endothelin is a potent vasoconstrictor that plays a significant role in regulating blood pressure. ETA receptors are predominantly expressed in vascular smooth muscle cells, and their activation leads to vasoconstriction and increased blood pressure. 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione blocks the action of endothelin by binding to the ETA receptor and preventing its activation, resulting in vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce blood pressure in hypertensive patients. In addition, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to improve cardiac function in patients with heart failure and reduce pulmonary fibrosis in animal models.
Advantages and Limitations for Lab Experiments
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages as a research tool. It is a highly selective antagonist of the ETA receptor, making it an ideal tool for studying the role of endothelin in various diseases. However, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione also has some limitations. It is a peptide and therefore has limited bioavailability and stability. In addition, it is relatively expensive compared to other research tools.
Future Directions
There are several future directions for research on 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione. One area of research is the development of more stable and bioavailable analogs of 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione. Another area of research is the investigation of the role of endothelin in other diseases, such as cancer and neurological disorders. Finally, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione may have potential therapeutic applications in other diseases, such as sepsis and acute respiratory distress syndrome (ARDS), which require further investigation.
Conclusion:
In conclusion, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione is a peptide antagonist of the ETA receptor that has significant potential therapeutic applications in various diseases. It has been extensively studied for its role in reducing blood pressure in hypertensive patients, improving cardiac function in patients with heart failure, and reducing pulmonary fibrosis in animal models. 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione is a highly selective antagonist of the ETA receptor and an ideal tool for studying the role of endothelin in various diseases. However, it also has some limitations, such as limited bioavailability and stability. Further research is needed to develop more stable and bioavailable analogs of 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione and investigate its potential therapeutic applications in other diseases.
Scientific Research Applications
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant effect on reducing blood pressure in hypertensive patients. In addition, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been studied for its potential role in the treatment of heart failure, pulmonary fibrosis, and other cardiovascular diseases.
properties
IUPAC Name |
6-bromo-3-ethyl-1-methylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-14-10(15)8-6-7(12)4-5-9(8)13(2)11(14)16/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPIWAJKYJHSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4702313.png)
![2-[(N,N-dimethylglycyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4702330.png)

![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4702350.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4702354.png)

![ethyl 4-[7-(2-furylmethylene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4702361.png)
![8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4702369.png)
![N-1,3-benzodioxol-5-yl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4702371.png)
![N-benzyl-2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702377.png)

![N-benzyl-N-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B4702383.png)

